molecular formula C11H22O3 B15194479 Ethyl 2-(1-hydroxyethyl)heptanoate CAS No. 1729-68-6

Ethyl 2-(1-hydroxyethyl)heptanoate

Cat. No.: B15194479
CAS No.: 1729-68-6
M. Wt: 202.29 g/mol
InChI Key: JPYKOYZYBIWOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-hydroxyethyl)heptanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular ester is derived from heptanoic acid and ethanol, featuring a hydroxyethyl group attached to the second carbon of the heptanoate chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1-hydroxyethyl)heptanoate can be synthesized through the esterification of heptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous reactors may be used to maintain a steady production rate, and advanced purification techniques such as fractional distillation are employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-hydroxyethyl)heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(1-hydroxyethyl)heptanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant odor

Mechanism of Action

The mechanism of action of ethyl 2-(1-hydroxyethyl)heptanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxyethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for additional hydrogen bonding and increases the compound’s solubility in polar solvents .

Properties

CAS No.

1729-68-6

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

ethyl 2-(1-hydroxyethyl)heptanoate

InChI

InChI=1S/C11H22O3/c1-4-6-7-8-10(9(3)12)11(13)14-5-2/h9-10,12H,4-8H2,1-3H3

InChI Key

JPYKOYZYBIWOAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(C)O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.